![molecular formula C22H21ClN4O B7720227 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7720227.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it suitable for various research purposes.
作用機序
The mechanism of action of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide involves the inhibition of certain enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the activity of protein kinases, which are essential for cell signaling and gene expression.
Biochemical and physiological effects
This compound has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and modulate the immune response.
実験室実験の利点と制限
One of the main advantages of using N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This makes it a useful tool for studying specific biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
将来の方向性
There are several future directions for the study of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide. One direction is the development of new analogs of this compound that have improved properties such as increased selectivity and reduced toxicity. Another direction is the study of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and autoimmune disorders.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has unique properties that make it a useful tool for studying various biological processes. However, its potential toxicity should be taken into consideration when using it in lab experiments. There are several future directions for the study of this compound, including the development of new analogs and the study of its potential therapeutic applications.
合成法
The synthesis of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide involves several steps. The first step involves the reaction of 2-chlorobenzoyl chloride with 1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinoline in the presence of a base such as triethylamine. This results in the formation of this compound.
科学的研究の応用
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide has been extensively studied for its potential applications in scientific research. This compound has been found to be useful in the study of various biological processes such as cell signaling, gene expression, and protein interactions.
特性
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-3-4-11-27-21-17(13-15-10-9-14(2)12-19(15)24-21)20(26-27)25-22(28)16-7-5-6-8-18(16)23/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVKQRDVTICYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

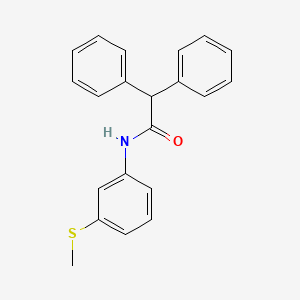


![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720175.png)
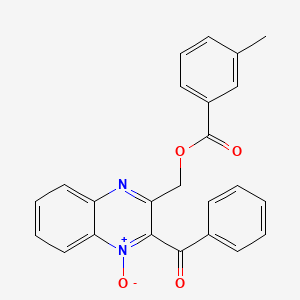
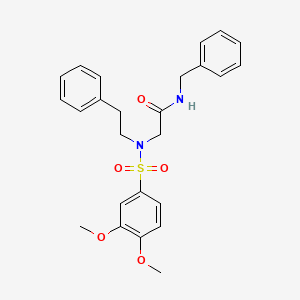
![3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720204.png)

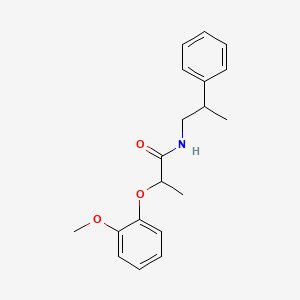
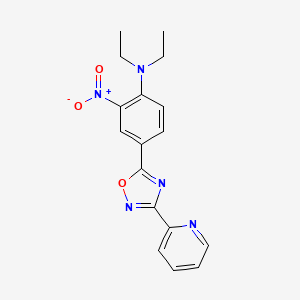



![(E)-N'-((1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720253.png)